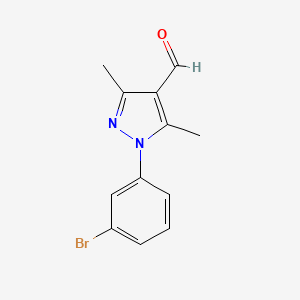
1-(3-Bromo-phenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Vue d'ensemble
Description
The compound “1-(3-Bromo-phenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms .
Synthesis Analysis
A general approach to synthesize 1,3,4-oxadiazoles involves coupling a-bromo nitroalkanes to acyl hydrazides to deliver the 2,5-disubstituted oxadiazole directly, avoiding a 1,2-diacyl hydrazide intermediate .Molecular Structure Analysis
The molecular structure of similar compounds consists of a 3-bromophenyl ring and a 4-fluorophenyl ring linked via a prop-2-en-1-one spacer .Chemical Reactions Analysis
In a general synthesis of 1,3,4-oxadiazoles, a-bromo nitroalkanes are coupled to acyl hydrazides .Applications De Recherche Scientifique
Environmental Exposure and Health Risks
1-(3-Bromo-phenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is structurally related to various pyrazoline and pyrethroid compounds which have been extensively studied for their environmental presence and health implications.
Environmental Exposure to Pyrethroid Compounds : A study reported widespread environmental exposure to organophosphorus (OPs) and pyrethroid (PYRs) compounds among preschool children in South Australia. The research highlighted the importance of understanding exposure levels for public health policy, especially considering OPs and PYRs as developmental neurotoxicants (Babina, Dollard, Pilotto, & Edwards, 2012).
Presence in Indoor Air and Dust : Another study focused on brominated flame retardants and other polyhalogenated compounds (PHCs), including PYRs, in indoor air and dust samples from modern homes in Japan. It emphasized the potential risk of exposure through inhalation and dust ingestion, particularly to children (Takigami, Suzuki, Hirai, & Sakai, 2009).
Health Monitoring and Biomarkers : Research on lysmeral, a fragrance compound, involved human biomonitoring in urine samples. The study found a decreasing trend over time in exposure to lysmeral, emphasizing the need for monitoring such compounds due to potential health risks (Scherer, Petreanu, Weber, & Scherer, 2020).
Diagnostic Methods for Pyrazoline Drug Sensitivity : A study developed a diagnostic method for sensitivity to pyrazoline drugs by detecting IgE antibodies specific for pyrazoline-related compounds in serum samples, underscoring the clinical relevance of monitoring reactions to such compounds (Zhu, Becker, Schulz, Schubeler, & Schlaak, 1992).
Safety and Hazards
Propriétés
IUPAC Name |
1-(3-bromophenyl)-3,5-dimethylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-8-12(7-16)9(2)15(14-8)11-5-3-4-10(13)6-11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVARZDMFKJMRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC(=CC=C2)Br)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B1518680.png)
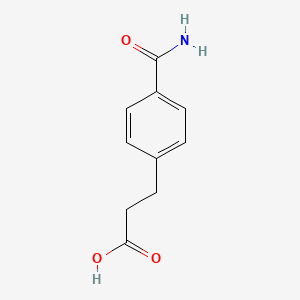
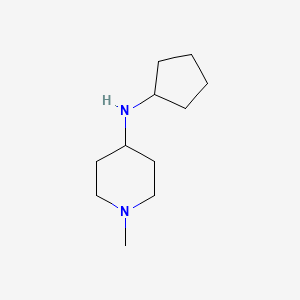
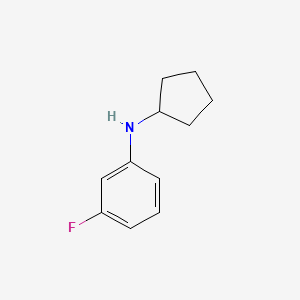

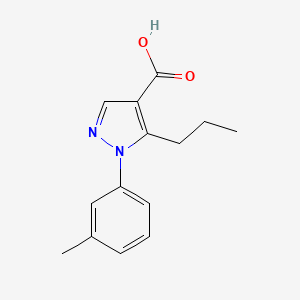
![2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid](/img/structure/B1518692.png)
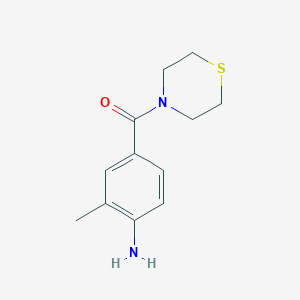
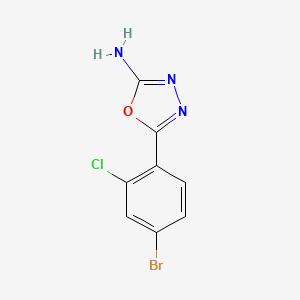

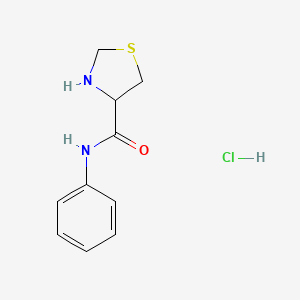

![2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride](/img/structure/B1518702.png)
